molecular formula C9H9FO3 B2644187 Methyl 2-fluoro-4-(hydroxymethyl)benzoate CAS No. 1283718-57-9

Methyl 2-fluoro-4-(hydroxymethyl)benzoate

Cat. No.: B2644187
CAS No.: 1283718-57-9
M. Wt: 184.166
InChI Key: TWPVBTPPDZHBRQ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the benzoate group is substituted with a fluorine atom at the 2-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-(hydroxymethyl)benzoate typically involves the esterification of 2-fluoro-4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 2-Fluoro-4-(carboxymethyl)benzoic acid.

    Reduction: 2-Fluoro-4-(hydroxymethyl)benzyl alcohol.

    Substitution: 2-Amino-4-(hydroxymethyl)benzoate (when using amines).

Scientific Research Applications

Methyl 2-fluoro-4-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxymethyl group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the hydroxymethyl group.

    Methyl 4-(hydroxymethyl)benzoate: Similar structure but lacks the fluorine atom.

    Methyl 2-fluorobenzoate: Similar structure but lacks the hydroxymethyl group.

Uniqueness

Methyl 2-fluoro-4-(hydroxymethyl)benzoate is unique due to the presence of both the fluorine atom and the hydroxymethyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-fluoro-4-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPVBTPPDZHBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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